

# An In-Depth Technical Guide to 1-Ethylindan

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## Compound of Interest

Compound Name: 1-Ethylindan

Cat. No.: B1361379

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This technical guide provides a comprehensive overview of **1-Ethylindan**, including its nomenclature, physicochemical properties, and relevant synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Nomenclature

The systematic and unambiguous naming of chemical compounds is critical for scientific communication. The standard nomenclature for **1-Ethylindan** is established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 1-ethyl-2,3-dihydro-1H-indene[1]

Synonyms: **1-Ethylindan** is also known by several other names and identifiers, which are listed below for comprehensive reference.[1][2][3]

- **1-ETHYLINDAN**
- Indan, 1-ethyl-
- 1-Ethyl-(2,3-dihydroindene)
- 1-Ethyl-[2,3-dihydroindene]
- 1-ethyl-indane
- NSC38861

- 1H-Indene, 1-ethyl-2,3-dihydro-

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethylindan** is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub>	[1][2][3]
Molecular Weight	146.23 g/mol	[1][2]
CAS Number	4830-99-3	[1][2][3]
Density	0.936 g/cm <sup>3</sup>	[2]
Boiling Point	222 °C at 760 mmHg	[2]
Melting Point	-1.5 °C (estimate)	[2]
Flash Point	75.5 °C	[2]
Refractive Index	1.523	[2]
XLogP3	3.1	[2]

## Experimental Protocols: Synthesis of Related Indanone Structures

While specific protocols for the direct synthesis of **1-Ethylindan** are not extensively detailed in the provided search results, methods for the synthesis of structurally related 1-indanones are well-documented. These methods can often be adapted for the synthesis of substituted indanes. A general and efficient one-pot process for the preparation of 1-indanones from benzoic acids has been described.[4][5]

One-Pot Synthesis of 1-Indanones from Benzoic Acids:

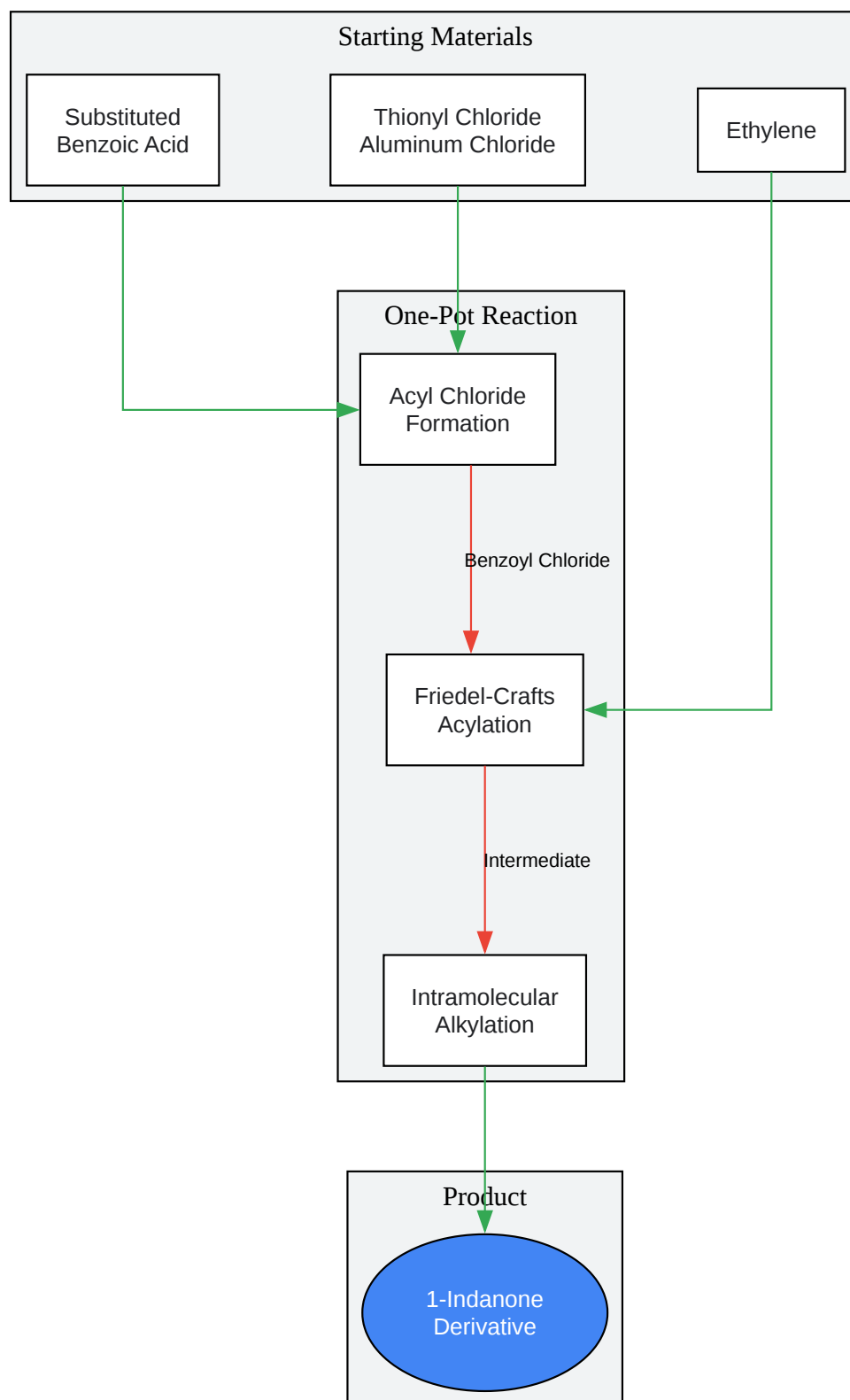
This process involves the conversion of a substituted benzoic acid into its corresponding acyl chloride, followed by a Friedel-Crafts acylation with ethylene and a subsequent intramolecular Friedel-Crafts alkylation.<sup>[5]</sup>

- **Step 1: Acyl Chloride Formation:** The starting benzoic acid is reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding benzoyl chloride.
- **Step 2: Friedel-Crafts Acylation:** The generated benzoyl chloride reacts with ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride ( $\text{AlCl}_3$ ).
- **Step 3: Intramolecular Friedel-Crafts Alkylation:** The intermediate from the acylation step undergoes an intramolecular cyclization, also catalyzed by aluminum chloride, to yield the 1-indanone product.

This one-pot approach is noted for its scalability and cost-effectiveness, making it suitable for manufacturing various 1-indanone derivatives.<sup>[5]</sup>

## Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the one-pot synthesis of 1-indanones, which are precursors and structurally related to **1-Ethylindan**.



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Caption: Logical workflow for the one-pot synthesis of 1-indanones.

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## References

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